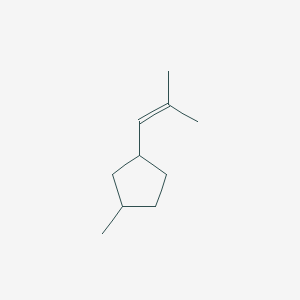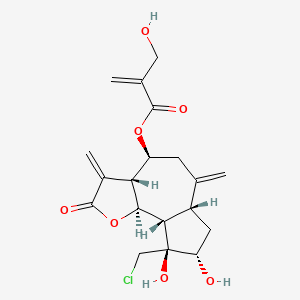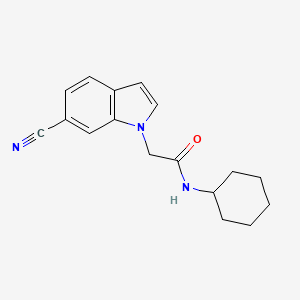
2-(6-cyano-1-indolyl)-N-cyclohexylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-cyano-1-indolyl)-N-cyclohexylacetamide is a member of indoles.
Scientific Research Applications
Antidiabetic Potential
The compound's relevance in antidiabetic research was highlighted in a study by Nazir et al. (2018), where various N-substituted derivatives, including those related to 2-(6-cyano-1-indolyl)-N-cyclohexylacetamide, demonstrated significant antidiabetic potential through α-glucosidase enzyme inhibition. The compounds exhibited low cytotoxicity and good to moderate inhibition potential, suggesting their potential as lead molecules in antidiabetic research (Nazir et al., 2018).
Anticancer Activity
Kumar et al. (2014) explored the synthesis of α-cyano bis(indolyl)chalcones, closely related to the compound , finding them to exhibit potent in vitro anticancer activity against human cancer cell lines. These compounds were suggested as microtubule stabilizing agents, indicating their potential in cancer therapy research (Kumar et al., 2014).
Inhibition of DNA Topoisomerases in Leishmaniasis
Ray et al. (1997) studied novel indolyl quinolines, similar in structure to 2-(6-cyano-1-indolyl)-N-cyclohexylacetamide, and found them to inhibit type I and type II DNA topoisomerases of Leishmania donovani. This dual inhibition indicates their potential as therapeutic agents in treating human leishmaniasis (Ray et al., 1997).
Antimicrobial Applications
Ewies and Abdelsalaam (2020) utilized a compound similar to 2-(6-cyano-1-indolyl)-N-cyclohexylacetamide in synthesizing various heterocycles, which were then tested for antimicrobial activities. Their study indicated the potential application of such compounds in developing new antimicrobial agents (Ewies & Abdelsalaam, 2020).
properties
Product Name |
2-(6-cyano-1-indolyl)-N-cyclohexylacetamide |
|---|---|
Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
2-(6-cyanoindol-1-yl)-N-cyclohexylacetamide |
InChI |
InChI=1S/C17H19N3O/c18-11-13-6-7-14-8-9-20(16(14)10-13)12-17(21)19-15-4-2-1-3-5-15/h6-10,15H,1-5,12H2,(H,19,21) |
InChI Key |
RXMIGIZQJGELGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C=CC3=C2C=C(C=C3)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



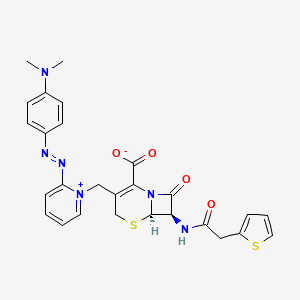
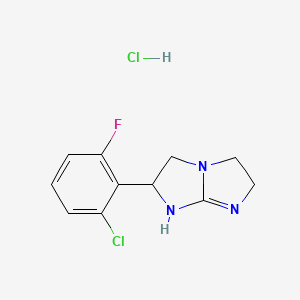
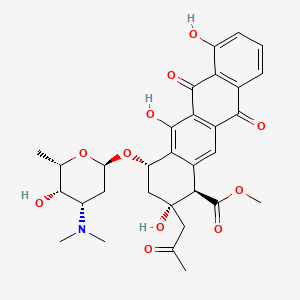

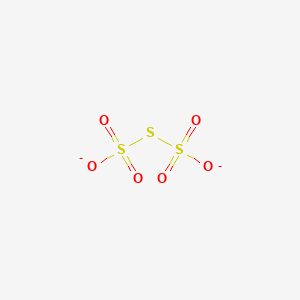
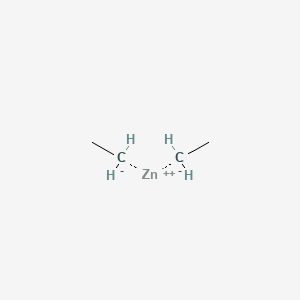

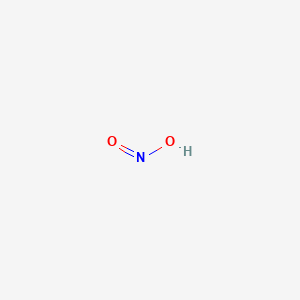
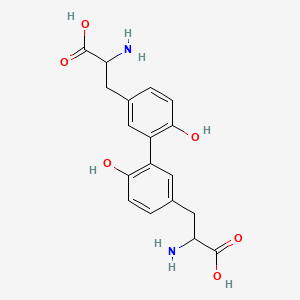
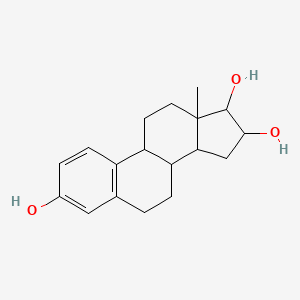
![7-[(4a,9-Dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1219334.png)
![1H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine, 2,3,4,4a-tetrahydro-, (4aR,5S,11bR)-](/img/structure/B1219335.png)
